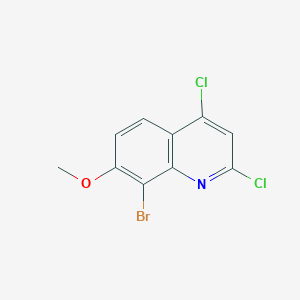

8-Bromo-2,4-dichloro-7-methoxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromo-2,4-dichloro-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative. Its structure features a bromine atom at position 8, chlorine atoms at positions 2 and 4, and a methoxy group at position 7 (Figure 1). This compound is primarily utilized as an intermediate in medicinal and agrochemical synthesis due to its reactivity at the 2- and 4-positions, which facilitates nucleophilic substitution reactions .

Figure 1: Structure of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dichloro-7-methoxyquinoline typically involves the bromination of 2,4-dichloro-7-methoxyquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the quinoline ring . The process involves the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dichloro-7-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring and its substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

8-Bromo-2,4-dichloro-7-methoxyquinoline has garnered attention for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it a candidate for treating diseases such as cancer and infections.

Anticancer Properties

Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit significant anticancer activity. For instance, studies have shown that compounds with this moiety can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values for some derivatives range from 26.30 to 63.75 µM against these cell lines .

Antibacterial and Antiviral Activity

The compound has also been evaluated for its antibacterial and antiviral properties. Its mechanism involves inhibiting specific enzymes critical for the survival of pathogens. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria by targeting cell division proteins . Additionally, the compound's ability to disrupt viral replication pathways positions it as a potential antiviral agent.

Chemical Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Bromination : The introduction of bromine is achieved through electrophilic aromatic substitution.

- Chlorination : Chlorine is added to specific positions on the quinoline ring to enhance biological activity.

- Methoxylation : The methoxy group is introduced to improve solubility and reactivity.

These synthetic routes are optimized to enhance yield and purity using continuous flow reactors.

Several case studies highlight the compound's applications:

Anticancer Activity Study

A study evaluated various derivatives of 8-hydroxyquinoline against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions at the C5 position enhanced anticancer activity significantly .

Antibacterial Effectiveness

In another investigation, derivatives were tested against Staphylococcus aureus and other pathogens. The findings showed that certain compounds exhibited higher inhibition zones compared to standard antibiotics, suggesting their potential as new antibacterial agents .

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-7-methoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxy Substitution Variations

- The 5-methoxy group alters steric and electronic effects, reducing reactivity at adjacent positions. In contrast, the 7-methoxy group in the target compound may direct electrophilic substitution to the 8-position, stabilizing intermediates during further functionalization.

- 4-Bromo-8-methoxyquinoline (CAS 4295-06-1): Here, bromine is at position 4, and methoxy at 6. Crystallographic studies reveal weak C–H···π interactions in the solid state . The target compound’s additional chlorines likely enhance intermolecular halogen bonding, affecting crystallinity and solubility.

Halogen Substitution Variants

- 8-Bromo-2,4-dichloroquinoline (CAS 406204-86-2): Lacking the 7-methoxy group, this analog exhibits higher electrophilicity at positions 2 and 4 due to reduced electron donation. It serves as a precursor in agrochemical synthesis, where the absence of methoxy simplifies further functionalization .

- 7-Chloro-8-methoxyquinoline derivatives: For example, 8-chloro-7-methoxyquinoline (CAS 1422978-91-3) replaces bromine with chlorine at position 7.

Fluorinated Analogs

- 8-(Bromomethyl)-7-chloro-2,4-bis(difluoromethyl)quinoline: Fluorinated groups enhance metabolic stability and lipophilicity compared to the target compound’s methoxy group. Such derivatives are optimized for crop protection agents, where fluorine’s electronegativity improves resistance to oxidative degradation .

Structural Isomers: Isoquinoline Derivatives

- 8-Bromo-7-methoxyisoquinoline: The isoquinoline scaffold shifts the nitrogen atom to position 2, modifying electronic distribution. This structural isomer requires distinct synthetic routes, such as Sandmeyer reactions, and may exhibit different pharmacokinetic profiles .

Comparative Data Table

Research Findings and Implications

- Reactivity: The 2- and 4-chlorines in the target compound enable sequential nucleophilic substitutions, as demonstrated in the synthesis of 5-methoxyquinoline derivatives . Comparatively, fluorinated analogs require harsher conditions due to the stability of C–F bonds .

- Crystallography: Unlike 4-bromo-8-methoxyquinoline, which forms weak C–H···π interactions , the target compound’s additional chlorines may promote halogen bonding, influencing crystal packing and bioavailability.

- Biological Activity: Methoxy groups generally improve solubility, but fluorinated substituents in analogs like 8-bromo-7-(difluoromethoxy)quinoline enhance blood-brain barrier penetration in neuroimaging agents .

Biological Activity

8-Bromo-2,4-dichloro-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and enzyme modulation effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrCl₂N. The compound features a bromine atom at the 8-position, dichloro groups at the 2 and 4-positions, and a methoxy group at the 7-position. This unique arrangement contributes to its distinct chemical behavior and biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including human lung carcinoma (A549) and cervical adenocarcinoma (HeLa).

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that it demonstrates inhibitory effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| MRSA | 24 | 15 |

| E. coli | 20 | 30 |

| S. aureus | 22 | 25 |

The results indicate that the compound could serve as a potential lead in developing new antimicrobial agents.

Enzyme Modulation

This compound has been shown to modulate the activity of various enzymes, particularly kinases and phosphatases involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor by binding to the active sites of these enzymes.

Study on Anticancer Activity

In a recent study published in MDPI, researchers synthesized several derivatives of quinoline compounds, including this compound. They found that this compound exhibited potent cytotoxicity against A549 cells with an IC50 value of 5.6 µM. The study also noted increased apoptosis markers such as cleaved caspase-3 and decreased levels of anti-apoptotic proteins like Bcl-2 .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against MRSA and other resistant strains. The results demonstrated significant inhibition zones compared to standard antibiotics, highlighting its potential as a therapeutic agent against resistant bacterial infections .

Properties

CAS No. |

1254256-54-6 |

|---|---|

Molecular Formula |

C10H6BrCl2NO |

Molecular Weight |

306.97 g/mol |

IUPAC Name |

8-bromo-2,4-dichloro-7-methoxyquinoline |

InChI |

InChI=1S/C10H6BrCl2NO/c1-15-7-3-2-5-6(12)4-8(13)14-10(5)9(7)11/h2-4H,1H3 |

InChI Key |

VTUOWSJJIRXSJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=N2)Cl)Cl)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.